molecular formula C27H27NO6S B2937919 3-(4-ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866845-86-5

3-(4-ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2937919
CAS No.: 866845-86-5
M. Wt: 493.57
InChI Key: ZONBTKBFFPRCQK-UHFFFAOYSA-N
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Description

This compound is a quinolin-4-one derivative featuring a 4-ethoxybenzenesulfonyl group at position 3, methoxy substituents at positions 6 and 7, and a 2-methylbenzyl moiety at position 1. The 2-methylbenzyl substituent introduces steric bulk, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6S/c1-5-34-20-10-12-21(13-11-20)35(30,31)26-17-28(16-19-9-7-6-8-18(19)2)23-15-25(33-4)24(32-3)14-22(23)27(26)29/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONBTKBFFPRCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-ethoxybenzenesulfonyl chloride with 6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce partially or fully reduced quinoline compounds.

Scientific Research Applications

3-(4-ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of key structural analogs is provided below:

Compound Key Substituents Structural Features Reported Properties
3-(4-Ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one (Query Compound) 4-Ethoxybenzenesulfonyl (C3), 6,7-dimethoxy, 2-methylbenzyl (C1) Enhanced solubility (ethoxy group), steric bulk (2-methylbenzyl), planar quinoline core Hypothesized improved target affinity due to sulfonyl and methoxy groups; no direct data
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one (ZINC2691109) Benzenesulfonyl (C3), 4-chlorobenzyl (C1), 6,7-dimethoxy Higher lipophilicity (chlorobenzyl), reduced steric hindrance vs. 2-methylbenzyl Used in screening libraries; no explicit activity data
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one Chloro (C2), 6,7-dimethyl, dihydroquinolinone core Non-sulfonylated, fused quinoline system with H-bonding capacity (N–H) Synthesized via microwave-assisted InCl3 catalysis; crystallographically characterized
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Ethoxycarbonyl (C2), 6,7-dimethoxy, methyl (C1) Isoquinoline core (vs. quinoline), ester functionality Known precursor for bioactive alkaloids; no sulfonyl group

Crystallographic and Electronic Properties

  • The dihydroquinolin-4-one core in exhibits a planar fused-ring system with π–π stacking (centroid distance: 3.94 Å), critical for solid-state stability .

Research Findings and Data Tables

Table 1: Substituent Impact on Physicochemical Properties

Substituent Electronic Effect Steric Effect Hypothesized Role
4-Ethoxybenzenesulfonyl (C3) Strong EWG Moderate Enhances electrophilicity; potential H-bond acceptor
6,7-Dimethoxy Moderate EDG Low Increases solubility; modulates ring electronics
2-Methylbenzyl (C1) Neutral High Reduces metabolic oxidation; may hinder bulkier target sites

Biological Activity

3-(4-Ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, with CAS number 899214-78-9, is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H21NO6SC_{20}H_{21}NO_6S with a molecular weight of 403.5 g/mol. The structure includes a quinoline backbone modified with methoxy and ethoxy groups, which may influence its biological activity.

PropertyValue
Molecular FormulaC20H21NO6S
Molecular Weight403.5 g/mol
CAS Number899214-78-9

Synthesis

The synthesis of this compound typically involves the reaction of various substituted benzene derivatives with sulfonyl chlorides and methoxy-substituted quinolines. The detailed synthetic pathway may vary depending on the specific substituents used.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the quinoline structure. For instance, derivatives of similar structures have shown significant antiproliferative effects against various cancer cell lines:

  • A549 (lung cancer)
  • MCF7 (breast cancer)
  • HCT116 (colon cancer)

In a comparative study, certain derivatives exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against A549 and HCT116 cells, demonstrating comparable efficacy to established chemotherapeutics like doxorubicin (IC50 = 0.04 to 0.06 μmol/mL) .

The mechanism by which these compounds exert their anticancer effects often involves inhibition of tubulin polymerization and induction of apoptosis in cancer cells. This suggests that the compound may interfere with the mitotic spindle formation necessary for cell division .

Antioxidant Activity

Compounds similar to 3-(4-ethoxybenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one have also been evaluated for their antioxidant properties. For instance, some derivatives demonstrated moderate DPPH radical-scavenging activity, indicating potential protective effects against oxidative stress .

Case Studies

  • Study on Antiproliferative Effects : A series of experiments demonstrated that modifications in the benzene ring significantly influenced the anticancer activity of related compounds. The study found that specific substitutions enhanced activity against melanoma and prostate cancer cells .
  • Mechanistic Studies : Investigations into the mechanism revealed that these compounds could induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation .

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